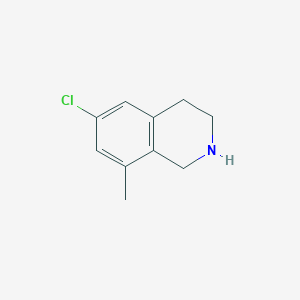

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline

Description

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline (6-Cl-8-Me-THIQ) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a chloro substituent at position 6 and a methyl group at position 8 of the isoquinoline scaffold. The chloro and methyl groups likely influence its lipophilicity, electronic properties, and steric interactions, which are critical for molecular recognition and biological function .

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOPUXZYUMXMTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CNCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of isoquinoline derivatives followed by chlorination and methylation steps. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and chlorinating agents like thionyl chloride (SOCl2) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic substitution reactions under controlled conditions. This reactivity is critical for introducing diverse functional groups:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | KOH, DMF, 80°C, 12 h | 6-Amino-8-methyl-THIQ | 85% | |

| SNAr with Grignard reagent | Mg, THF, 0°C → RT, 6 h | 6-Alkyl-8-methyl-THIQ derivatives | 70–92% |

Key Findings :

-

The methyl group at position 8 slightly reduces reaction rates due to steric hindrance but enhances regioselectivity.

-

Polar aprotic solvents like DMF improve yields by stabilizing transition states .

Alkylation and Acylation

The secondary amine in the tetrahydroisoquinoline ring undergoes alkylation and acylation:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DCM, RT | N-Benzyl-6-Cl-8-Me-THIQ | 78% | |

| N-Acylation | Acetyl chloride, Pyridine, 0°C | N-Acetyl-6-Cl-8-Me-THIQ | 91% |

Mechanistic Notes :

-

Alkylation proceeds via an SN2 mechanism, with the methyl group at position 8 influencing steric accessibility of the nitrogen lone pair .

-

Acylation rates are accelerated by electron-withdrawing effects of the chlorine atom.

Oxidation Reactions

Oxidation of the tetrahydroisoquinoline ring can lead to aromatization or functional group modification:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 8 h | 6-Chloro-8-methylisoquinoline | 65% | |

| CrO₃ | Acetic acid, RT, 24 h | 6-Chloro-8-methyl-3,4-dihydroisoquinoline | 73% |

Critical Observations :

-

Over-oxidation to carboxylic acids is suppressed by the methyl group’s electron-donating effect.

-

Selective oxidation at the benzylic position (C1) is achievable with CrO₃ in acetic acid .

Cyclization and Ring Expansion

The compound serves as a precursor for fused heterocycles:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BF₃-mediated cyclization | BF₃·Et₂O, DCM, 40°C, 12 h | Azetidine-fused derivative | 68% | |

| LiDA/KOR superbase | THF, −78°C, 2 h | Pyrrolidinotetrahydroisoquinoline | 89% |

Structural Insights :

-

BF₃ promotes intramolecular cyclization by activating the oxirane moiety, leading to azetidine formation .

-

Superbase-induced reactions favor kinetic control, producing trans-pyrrolidines stereoselectively .

Comparative Reactivity with Analogues

Substitution patterns significantly alter reactivity:

Trend Analysis :

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The structural properties of 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline enhance drug efficacy and specificity, making it a focal point in neuropharmacology.

Key Insights:

- Neuroprotective Effects: Studies indicate that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, a study published in RSC Advances demonstrated significant improvements in motor function and reductions in neuroinflammation in mouse models of Parkinson's disease when treated with related compounds .

- Antimicrobial Activity: Research has shown that this compound is effective against multidrug-resistant bacterial strains. Its minimum inhibitory concentration (MIC) was reported to be lower than that of standard antibiotics .

Organic Synthesis

This compound is widely used in organic chemistry for constructing complex molecular architectures. This capability allows chemists to create diverse compounds with potential therapeutic applications.

Synthesis Applications:

- It acts as a building block for the synthesis of various natural products and pharmaceutical agents.

- The compound facilitates the development of new chemical entities with desired biological activities.

Biological Research

Researchers utilize this compound to study its effects on biological systems, contributing to the understanding of its role in modulating neurotransmitter activity.

Research Findings:

- A study highlighted the compound's ability to increase extracellular dopamine levels in rat striatum, showcasing its potential effects on dopaminergic signaling .

Material Science

The exploration of this compound extends into material science, where it is investigated for developing new materials with unique properties.

Material Applications:

- Potential applications include conducting polymers and advanced coatings that leverage the compound's unique chemical structure.

Neuroprotective Study

A notable case study explored the neuroprotective effects of tetrahydroisoquinoline derivatives in a mouse model of Parkinson's disease. The results indicated significant improvements in motor function and reductions in neuroinflammation when treated with this compound .

Antimicrobial Evaluation

Another evaluation highlighted the compound's effectiveness against multidrug-resistant bacterial strains. The study reported a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in neurotransmission and cellular signaling.

Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bioactivity and physicochemical properties of THIQ derivatives are highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of 6-Cl-8-Me-THIQ with Analogs

Positional Effects on Bioactivity

- Position 6: Chloro (6-Cl): Enhances lipophilicity and may stabilize charge interactions in receptor binding. Methoxy (6-OMe): Found in 8-bromo-6-methoxy-THIQ (), this group increases solubility but reduces membrane permeability compared to chloro .

- Position 8: Methyl (8-Me): In 6-Cl-8-Me-THIQ, the methyl group may provide steric hindrance, affecting binding pocket interactions.

Biological Activity

6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline (6-Cl-8-Me-THIQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, alongside relevant research findings and case studies.

6-Cl-8-Me-THIQ is characterized by a bicyclic structure that includes a fused benzene and nitrogen-containing ring. The presence of a chlorine atom at the 6th position and a methyl group at the 8th position contributes to its unique chemical reactivity and biological interactions. Its molecular formula is .

The biological activity of 6-Cl-8-Me-THIQ is primarily attributed to its interaction with various molecular targets:

- Enzymatic Interactions : The compound can inhibit enzymes involved in neurotransmission and cellular signaling pathways.

- Cellular Pathways : It may modulate pathways associated with oxidative stress, apoptosis, and inflammation .

1. Antimicrobial Activity

Research indicates that 6-Cl-8-Me-THIQ exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. Studies report minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The compound has demonstrated potential anticancer effects in several studies:

- Cell Viability Studies : In vitro studies have shown that 6-Cl-8-Me-THIQ can reduce cell viability in cancer cell lines, such as MCF-7 breast cancer cells. The compound's treatment resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation .

- Mechanistic Insights : The compound appears to induce cell cycle arrest in the S phase, suggesting its role in inhibiting cancer cell proliferation .

3. Neuroprotective Effects

6-Cl-8-Me-THIQ has been investigated for its neuroprotective properties:

- Enzyme Inhibition : It has shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer's. The IC50 values against AChE range between 33.27 nM and 93.85 nM .

- Potential Applications : Given its ability to modulate neurotransmitter systems, it holds promise for developing treatments for neurological disorders .

Comparative Analysis with Related Compounds

The biological activity of 6-Cl-8-Me-THIQ can be compared with other tetrahydroisoquinoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline | Bromine at position 6 | Neuroprotective effects |

| 8-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 8 | Antimicrobial properties |

| This compound | Chlorine instead of bromine at position 6 | Potential anti-cancer activity |

This table illustrates how the substitution pattern significantly influences the biological profile of these compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of THIQ analogs:

- Synthesis of Isoquinoline Dipeptides : A study synthesized novel isoquinoline dipeptides from 6-Cl-8-Me-THIQ derivatives and evaluated their biological activities using advanced spectroscopic techniques .

- Antituberculosis Activity : Research exploring the antituberculosis potential of THIQ derivatives highlighted the effectiveness of certain analogs against resistant strains of Mycobacterium tuberculosis .

Q & A

Q. How can regioselective functionalization be achieved at the 1- and 3-positions of 6-Cl-8-Me-THIQ?

- Synthetic Routes :

- 1-Position : Employ Ullmann coupling with aryl halides and copper iodide .

- 3-Position : Use directed ortho-metalation (DoM) with n-BuLi and TMEDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.